molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

Cat. No. B1273709
M. Wt: 301.4 g/mol
InChI Key: QQKMRJBIMLSKQL-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a chemical entity that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group -O-C(=O)-NR2, where R can be a variety of alkyl or aryl groups. This particular compound features a tert-butyl group, a piperidine ring, and a 4-cyanophenyl moiety, indicating its potential utility in organic synthesis and medicinal chemistry as an intermediate or building block for more complex molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another study describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely involve similar multi-step synthetic routes, utilizing tert-butyl carbamate and piperidine derivatives as key starting materials.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates and their derivatives has been extensively studied using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . Similarly, the crystal structure, DFT study, and vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been reported, which includes characterization using NMR, MS, FT-IR, and X-ray diffraction techniques . These studies indicate that a detailed molecular structure analysis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely reveal important information about its geometric parameters, vibrational frequencies, and electronic properties.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their reactivity as N-(Boc)-protected nitrones . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the diverse chemical transformations that tert-butyl carbamate derivatives can undergo . These examples suggest that tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate could also be involved in various chemical reactions, potentially leading to the formation of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. Studies on related compounds have revealed information about their physicochemical properties through spectroscopic methods and computational analyses. For instance, the synthesis, crystal structure, DFT study, and hirshfeld surface analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . Similarly, the molecular electrostatic potential and frontier molecular orbital analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, which can be used to predict the physical and chemical properties of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate .

Scientific Research Applications

Synthesis and Intermediate Role in Pharmaceutical Compounds

  • Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, compounds such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate are synthesized using related structures as starting materials. These compounds have shown significance in the pharmaceutical industry, particularly in the synthesis of drugs like crizotinib, a notable example in this context (Kong et al., 2016).

Role in Synthesis of Anticancer Drugs

  • Derivatives of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate have been utilized in the development of small molecule anticancer drugs. A study highlights the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs, offering insights into the compound's potential in cancer treatment (Zhang et al., 2018).

Application in Nociceptin Antagonists Synthesis

  • The compound's derivatives have been used in the asymmetric synthesis of intermediates crucial for nociceptin antagonists. This demonstrates its versatility in synthesizing compounds with potential therapeutic uses, particularly in pain management (Jona et al., 2009).

Crystallographic Studies

  • Crystal structure analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine variant, both derivatives of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate, has provided valuable insights into hydrogen and halogen bonds involving carbonyl groups. Such studies are significant for understanding molecular interactions and designing new compounds (Baillargeon et al., 2017).

Asymmetrical Synthesis Applications

  • Its derivatives have been employed in efficient and practical asymmetric syntheses, demonstrating its importance in producing enantiomerically pure compounds, a crucial aspect in pharmaceutical synthesis (Yang et al., 2009).

Involvement in Advanced Organic Synthesis

  • Additionally, the compound and its derivatives find applications in advanced organic synthesis processes, such as in the preparation of bicyclic carbamates, precursors to various alkaloid derivatives (Szakonyi et al., 2005).

properties

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMRJBIMLSKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383443
Record name tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

CAS RN

344566-78-5
Record name tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A DMSO (25 mL, 0.1M) solution containing 4-N—BOC-aminopiperidine (500 mg, 2.5 mmol, 1.0 eq), 4-fluorobenzonitrile (303 mg, 2.5 mmol, 1.0 eq), and potassium carbonate (691 mg, 5.0 mmol, 2.0 eq) was heated to 100° C. for 18 h. The resulting mixture was cooled to RT, poured in H2O (ca 50 mL), and extracted (3×) with EtOAc. The combined extracts were washed (2×) with H2O, dried over MgSO4, and concentrated in vacuo. The resulting solid was used in the next step without further purification. Isolated 642 mg (2.13 mmol, 85% yield).
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25 mL
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500 mg
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303 mg
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691 mg
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